molecular formula C14H6N4O12 B091566 Bis(2,4-dinitrophenyl) oxalate CAS No. 16536-30-4

Bis(2,4-dinitrophenyl) oxalate

Cat. No. B091566
CAS RN: 16536-30-4
M. Wt: 422.22 g/mol
InChI Key: CBZOGAWUNMFXFQ-UHFFFAOYSA-N
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Description

Bis(2,4-dinitrophenyl) oxalate (DNPO) is a chemical compound that has been extensively studied due to its role in chemiluminescence reactions, particularly in the presence of hydrogen peroxide and various nucleophiles. The compound is known for its ability to produce light upon decomposition, a property that has been utilized in analytical applications .

Synthesis Analysis

The synthesis of DNPO is not directly detailed in the provided papers. However, its reactions with other substances, such as imidazole, have been studied, providing insights into its reactivity and potential synthesis pathways. For instance, the reaction with imidazole leads to the formation of 1,1'-oxalyldiimidazole (ODI), which is a key intermediate in peroxyoxalate chemiluminescence .

Molecular Structure Analysis

While the molecular structure of DNPO is not explicitly described in the papers, related compounds such as bis(triphenyltin) oxalate have been structurally characterized, showing four-coordinated tin and monodentate carboxylate moieties . This information can be extrapolated to suggest that DNPO may also exhibit a structure with monodentate carboxylate groups.

Chemical Reactions Analysis

DNPO undergoes various chemical reactions, including nucleophilic substitution with imidazole, hydrolysis, and decomposition in the presence of hydrogen peroxide. The kinetics of these reactions have been studied, revealing that DNPO reacts with imidazole in a first-order dependence and has a positive activation energy . Hydrolysis studies have shown unexpected decomposition pathways, with the release of carbon dioxide and carbon monoxide, suggesting a new reaction scheme for the hydrolysis and decomposition of oxalates . In the presence of hydrogen peroxide, DNPO exhibits biexponential degradation, indicating the existence of two conformations in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of DNPO can be inferred from its behavior in various reactions. For example, the biexponential degradation in the presence of hydrogen peroxide suggests that DNPO has at least two conformations with different reactivity . The chemiluminescent properties of DNPO are also significant, with the compound producing an excited-state product that luminesces intensely at approximately 400 nm . The reaction kinetics with hydrogen peroxide and fluorescent polycyclic aromatic hydrocarbons have been studied, confirming that the reaction between DNPO and hydrogen peroxide is the rate-determining step .

Scientific Research Applications

Chemiluminescence Studies

Bis(2,4-dinitrophenyl) oxalate (DNPO) has been extensively studied for its role in chemiluminescence. It reacts with hydrogen peroxide to produce an excited-state product that emits light. This reaction has been utilized to enhance the detection limits of nonfluorophores like ouabain and urea, indicating its potential in sensitive analytical methods (Capomacchia et al., 1987).

Reaction Kinetics and Mechanisms

The kinetics and mechanism of DNPO's reactions have been subjects of study. For instance, its pre-chemiluminescent hydrogen peroxide reaction has been analyzed to understand its role in peroxyoxalate chemiluminescence (Jennings & Capomacchia, 1989). Additionally, studies have explored the solution kinetics of DNPO in various solvent mixtures, providing insights into its chemical behavior and potential applications in different environments (Neuvonen, 1994).

Decomposition and Hydrolysis

The decomposition of DNPO, particularly its unexpected reactions with water, has been studied to comprehend its stability and reactivity. Such studies are crucial for optimizing its use in various chemical processes (Orosz & Dudar, 1991).

Chemiluminescence Detection Systems

DNPO's role in chemiluminescence detection systems, particularly in liquid chromatography, has been investigated. Its impact on the half-life of chemiluminescence signals and the optimization of such systems for analytical purposes have been significant areas of research (Jong et al., 1986).

Bioanalytical Applications

The application of DNPO in bioanalytical fields, like the chemiluminescence detection of porphyrins, has been explored. Studies in this area focus on optimizing conditions for enhanced sensitivity, selectivity, and precision in detecting biological compounds (Lin & Huie, 1997).

Environmental Considerations

Research has also been conducted to develop more environmentally friendly chemiluminescence demonstrations using alternatives to DNPO. This is part of a broader effort to reduce the use of toxic chemicals in educational and research settings (Jilani et al., 2011).

Safety And Hazards

Bis(2,4-dinitrophenyl) oxalate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for Bis(2,4-dinitrophenyl) oxalate are not mentioned in the sources, its use as a chemiluminescence reagent suggests potential applications in analytical chemistry, such as the detection of fluorescent compounds in flow injection analysis .

properties

IUPAC Name

bis(2,4-dinitrophenyl) oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6N4O12/c19-13(29-11-3-1-7(15(21)22)5-9(11)17(25)26)14(20)30-12-4-2-8(16(23)24)6-10(12)18(27)28/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZOGAWUNMFXFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(=O)C(=O)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90167934
Record name Bis(2,4-dinitrophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2,4-dinitrophenyl) oxalate

CAS RN

16536-30-4
Record name Bis(2,4-dinitrophenyl) oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16536-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2,4-dinitrophenyl) oxalate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016536304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2,4-dinitrophenyl) oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90167934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,4-dinitrophenyl) Oxalate [Chemiluminescence reagent for the determination of fluorescent compounds by HPLC and FIA]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name BIS(2,4-DINITROPHENYL) OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4Q7NQ4ENT
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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